2-Aminopropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

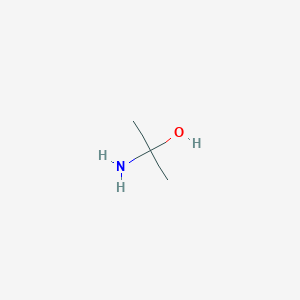

2-Aminopropan-2-ol is a useful research compound. Its molecular formula is C3H9NO and its molecular weight is 75.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Drug Development

2-Aminopropan-2-ol derivatives are being investigated for their potential as therapeutic agents. A notable example is the compound (RS)-1-(1H-indol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol, referred to as (RS)-9 or 2F109. This compound has shown promise as a cardiovascular drug due to its high α1- and β1-adrenolytic activities, making it a candidate for treating hypertension and arrhythmias. The pharmacokinetics of (RS)-9 indicate moderate oral bioavailability and significant first-pass metabolism, which are critical considerations in drug design .

Antimicrobial Activity

Research has indicated that 2-amino alcohols, including 2-amino-2-propanol, can be utilized by certain microorganisms as carbon and nitrogen sources. For instance, Pseudomonas species have demonstrated the ability to metabolize 2-amino-2-propanol, producing aminoacetone as an intermediate. This metabolic pathway highlights the potential use of 2-amino alcohols in bioremediation and microbial synthesis .

Catalysis

Reductive Amination Processes

In catalysis, 2-amino-2-propanol serves as a substrate for reductive amination reactions. Recent studies have shown that carbon-supported Ru-Ni catalysts can efficiently convert hydroxyacetone into 2-amino-2-propanol. This process is significant for producing amines and amino alcohols, which are valuable in pharmaceuticals and fine chemicals .

Microbial Metabolism

Metabolic Pathways in Bacteria

The metabolism of 2-amino-2-propanol by bacteria such as Pseudomonas sp. has been extensively studied. These organisms can utilize 2-amino-2-propanol under specific conditions, leading to the accumulation of aminoacetone. The metabolic efficiency varies with pH and substrate concentration, indicating that environmental factors significantly influence microbial utilization of this compound .

Enzyme Activity Studies

Studies have shown that the enzyme systems involved in the metabolism of 2-amino alcohols exhibit substrate specificity. For example, Erwinia species have been observed to produce volatile aldehydes from 1-aminopropan-2-ol, suggesting potential applications in flavor and fragrance industries through bioconversion processes .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potential cardiovascular agents with adrenolytic activity |

| Antimicrobial Activity | Utilized by Pseudomonas for growth; produces aminoacetone | |

| Catalysis | Reductive Amination | Conversion of hydroxyacetone into 2-amino-2-propanol using Ru-Ni catalysts |

| Microbial Metabolism | Metabolic Pathways | Utilization by bacteria under varying conditions |

| Enzyme Activity Studies | Production of volatile aldehydes from amino alcohols |

Case Studies

- Cardiovascular Drug Development : The synthesis and characterization of (RS)-9 demonstrate its potential as a multifunctional drug with both β-blocking properties and antiarrhythmic effects. The identification of its metabolites aids in understanding its pharmacodynamics and bioavailability .

- Microbial Utilization : Research involving Pseudomonas sp. illustrates how environmental conditions affect the metabolism of 2-amino-2-propanol. This study provides insights into biotechnological applications for waste management and bioremediation .

- Catalytic Applications : The development of Ru-Ni catalysts for the reductive amination process showcases the industrial relevance of 2-amino-2-propanol in synthesizing valuable chemical intermediates .

Propiedades

Número CAS |

14008-30-1 |

|---|---|

Fórmula molecular |

C3H9NO |

Peso molecular |

75.11 g/mol |

Nombre IUPAC |

2-aminopropan-2-ol |

InChI |

InChI=1S/C3H9NO/c1-3(2,4)5/h5H,4H2,1-2H3 |

Clave InChI |

QZXIXSZVEYUCGM-UHFFFAOYSA-N |

SMILES |

CC(C)(N)O |

SMILES canónico |

CC(C)(N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.